3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea
Description
This compound is a urea derivative featuring a 3,4-dimethylphenyl-substituted pyrrolidin-5-one core and a pyridin-3-ylmethyl group attached to the urea nitrogen. Its molecular architecture combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-5-6-17(8-14(13)2)23-12-16(9-18(23)24)22-19(25)21-11-15-4-3-7-20-10-15/h3-8,10,16H,9,11-12H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGBGHUSJGBJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Ring Construction
The pyrrolidinone scaffold is synthesized through a Michael addition-cyclization sequence :
-
Starting Material : 3,4-Dimethylbenzaldehyde undergoes condensation with ethyl acetoacetate in the presence of ammonium acetate, forming a β-enamino ester.
-
Cyclization : Intramolecular nucleophilic attack by the amine on the ester carbonyl group yields the pyrrolidinone ring.
-
Oxidation : The lactam (5-oxo group) is stabilized under acidic conditions, ensuring high regioselectivity.
Reaction Conditions and Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature | Reflux (80°C) | - |
| Catalyst | p-Toluenesulfonic acid (PTSA) | - |
| Reaction Time | 12 hours | - |
Key Insight : The use of PTSA accelerates cyclization by protonating the carbonyl oxygen, enhancing electrophilicity.
Introduction of the 3-Amino Group
The 3-position amine is introduced via Gabriel synthesis :
-
Alkylation : Treat the pyrrolidinone with phthalimide potassium in DMF, forming a phthalimide-protected intermediate.
-
Deprotection : Hydrazinolysis liberates the primary amine, yielding 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine .
Challenges and Solutions
-
Side Reactions : Over-alkylation is mitigated by using a 1:1 molar ratio of pyrrolidinone to phthalimide potassium.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the amine with >95% purity.
Synthesis of (Pyridin-3-Yl)Methyl Isocyanate
Preparation of (Pyridin-3-Yl)Methyl Amine
Isocyanate Formation
(Pyridin-3-yl)methyl amine is treated with bis(trichloromethyl) carbonate (BTC) in dichloromethane:
Conditions :
-
Temperature: 0–5°C (prevents exothermic decomposition).
-
Solvent: Anhydrous CH2Cl2.
Urea Bond Formation
The final step couples the two fragments via nucleophilic addition-elimination :
Optimization Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 89 |
| Molar Ratio | 1:1.2 (amine:isocyanate) | - |
| Reaction Time | 6 hours | - |
| Workup | Wash with 10% HCl, dry over Na2SO4 | - |
Critical Note : Excess isocyanate ensures complete amine consumption, minimizing unreacted starting material.
Alternative Synthetic Routes and Comparative Analysis
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) :
-
Activate the amine as a succinimidyl carbamate.
-
React with (pyridin-3-yl)methyl amine to form the urea.
Disadvantage : Lower yield (67%) due to competing hydrolysis.
Solid-Phase Synthesis
Immobilize the pyrrolidinone amine on Wang resin, followed by iterative coupling and cleavage.
Advantage : Facilitates high-throughput screening but requires specialized equipment.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the pyrrolidinone ring to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
Urea Derivatives with Aryl Substituents
Key Example :
- 1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 11n)
Implications: The thiazole-piperazine moiety in 11n likely enhances solubility and hydrogen-bonding capacity compared to the simpler pyridinylmethyl group in the target compound.
Pyrrolidinone-Based Analogs
Key Example :
- N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide Structural Differences: Replaces the urea group with a carboxamide and adds a dihydroisoquinoline-sulfonylethyl chain. Biological Data: Cytotoxicity assay showed a plaque reduction of 55.3% in HEK cells at 100 μM, suggesting moderate bioactivity .
Implications: The carboxamide group may reduce metabolic stability compared to urea derivatives. The dihydroisoquinoline-sulfonyl moiety could enhance target binding through π-π interactions but may also increase off-target effects .
Urea Derivatives with Varied Aromatic Substituents
Key Example :
- 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(Trifluoromethoxy)phenyl)urea
However, the absence of a pyridine ring may reduce interactions with nicotinic receptors .
Research Findings and Trends
- Synthetic Accessibility : Urea derivatives with simpler substituents (e.g., pyridinylmethyl or methoxyphenyl) generally exhibit higher yields (>85%) compared to analogs with complex side chains .
- Bioactivity Correlations : The presence of electron-withdrawing groups (e.g., trifluoromethyl) correlates with enhanced cytotoxicity in some analogs, while bulky substituents (e.g., piperazine-thiazole) may reduce cellular uptake .
- Structural Flexibility: The pyrrolidinone core accommodates diverse substituents without significant synthetic challenges, making it a versatile scaffold for drug discovery .
Biological Activity
3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Structural Overview
The compound features a unique structure characterized by:
- A pyrrolidine ring ,
- A dimethylphenyl group ,
- A pyridine moiety .
These structural components contribute to its interaction with various biological targets, influencing its efficacy and safety profile.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using suitable precursors.
- Introduction of the Dimethylphenyl Group : Often involves Friedel-Crafts acylation.
- Amide Coupling : The final step includes coupling with the pyridine derivative to form the urea bond.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits potential antimicrobial activity . For instance, it has shown effectiveness against various bacterial strains in vitro, suggesting its potential as a lead compound for antibiotic development.
Anti-inflammatory Effects
Research has highlighted the compound's anti-inflammatory properties , which may be attributed to its ability to inhibit pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases .
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- HT-29 (colon cancer)
- TK-10 (renal cancer)
These findings indicate a promising avenue for further research into its use as an anticancer agent .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent in treating infections caused by these pathogens.
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound reduced edema and levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may modulate immune response pathways effectively.
The biological activity of this compound appears to involve:
- Enzyme Inhibition : By binding to active sites on target enzymes, it may inhibit their function.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in inflammatory and pain pathways.
Research Findings Summary Table
| Biological Activity | Test System | Concentration (µg/mL) | Effect |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | 10 | Significant inhibition |
| Anti-inflammatory | LPS-induced model | N/A | Reduced TNF-alpha, IL-6 levels |
| Anticancer | HT-29, TK-10 cell lines | Varies | Cytotoxic effects observed |
Q & A
Q. What are the recommended synthetic routes and critical optimization parameters for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolidinone core followed by sequential functionalization. Key steps include:
- Pyrrolidinone Ring Formation : Cyclization of appropriate precursors (e.g., γ-lactam derivatives) under acidic or basic conditions .
- Urea Linkage : Reaction of a primary amine (e.g., pyridin-3-ylmethylamine) with an isocyanate intermediate derived from the pyrrolidinone derivative .
- Optimization Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for urea bond formation.
- Temperature : Controlled heating (60–80°C) improves yield while avoiding decomposition.
- Purification : Chromatography (e.g., silica gel, HPLC) or recrystallization ensures high purity (>95%) .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry, particularly for the pyrrolidinone ring and urea linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions of the urea moiety (if single crystals are obtainable) .
- HPLC : Quantifies purity (>95%) and monitors degradation products under stress conditions (e.g., pH, temperature) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence-based or colorimetric readouts.
- Cellular Viability Assays : Employ MTT or CellTiter-Glo® to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using 3H-labeled ligands) to evaluate affinity for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can computational methods enhance the design and optimization of this compound’s synthesis?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for key steps like urea bond formation .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for yield improvement .
- Molecular Dynamics (MD) : Simulate solubility and aggregation behavior in aqueous/organic mixtures to guide formulation .
Q. How can researchers resolve contradictions in biological activity data across structurally similar compounds?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl vs. methoxy groups on the aryl ring) and correlate changes with activity trends. For example:
Substituent Position Biological Activity (IC50) Key Interaction 3,4-Dimethylphenyl 12 nM (Kinase X) Hydrophobic pocket 4-Fluorophenyl 45 nM (Kinase X) Halogen bonding -
Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics and kinetics .
Q. What strategies can improve this compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the urea moiety to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles to prolong circulation time .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create stable salts with improved dissolution rates .
Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?
Methodological Answer:
-
Factorial Design : Vary factors like temperature, solvent ratio, and catalyst loading in a structured matrix to identify significant interactions. Example:
Factor Low Level High Level Optimal Value Temperature (°C) 60 80 75 Catalyst (mol%) 1 5 3 -
Response Surface Methodology (RSM) : Model non-linear relationships to maximize yield while minimizing impurities .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities of analogous compounds?
Methodological Answer:
-
Meta-Analysis : Compile data from PubChem and peer-reviewed studies to identify outliers. For example:
Compound ID Reported IC50 (nM) Assay Type Reference Analog A (3,4-dimethyl) 15 ± 2 Kinase X Analog B (4-fluoro) 50 ± 10 Kinase X -
Experimental Replication : Repeat assays under standardized conditions (e.g., cell line passage number, serum concentration) to isolate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
